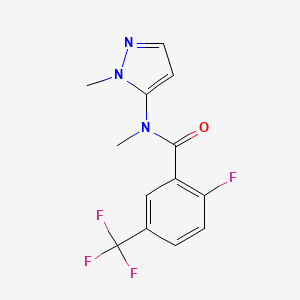![molecular formula C19H20FN3O B7634256 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPEAE and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of FPEAE is not fully understood. However, studies have shown that FPEAE inhibits the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. FPEAE also activates specific signaling pathways that induce cell death in cancer cells.
Biochemical and Physiological Effects:
FPEAE has various biochemical and physiological effects. Studies have shown that FPEAE can induce apoptosis (programmed cell death) in cancer cells. FPEAE also inhibits the migration and invasion of cancer cells. FPEAE has also shown potential in reducing inflammation and oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using FPEAE in lab experiments is its low toxicity. FPEAE has also shown high efficacy in inhibiting cancer cell growth. However, the limitations of using FPEAE in lab experiments include its low solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol. One of the primary directions is to study the mechanism of action of FPEAE in more detail. Further research is also needed to determine the efficacy of FPEAE in treating various types of cancer. Additionally, research is needed to determine the potential side effects of FPEAE and to develop methods for improving its solubility and stability.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol involves the reaction of 4-fluorobenzaldehyde with 3-imidazol-1-ylphenylethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of FPEAE with a yield of 70-80%. The purity of the compound can be increased using various purification methods such as column chromatography.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol has potential applications in various fields of scientific research. One of the primary applications of FPEAE is in the field of cancer research. Studies have shown that FPEAE has anti-cancer properties and can inhibit the growth of cancer cells. FPEAE has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-14(22-12-19(24)15-5-7-17(20)8-6-15)16-3-2-4-18(11-16)23-10-9-21-13-23/h2-11,13-14,19,22,24H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLVUXSRFSSZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate](/img/structure/B7634173.png)
![N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7634199.png)

![N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)
![N-(4-fluorophenyl)-6-methoxy-N-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine-4-carboxamide](/img/structure/B7634215.png)

![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-pyrazol-1-ylpyridin-3-yl)methanone](/img/structure/B7634244.png)
![(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-[2-(methoxymethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7634249.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]-1,2-oxazole-3-carboxamide](/img/structure/B7634261.png)
![1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine](/img/structure/B7634269.png)
![1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea](/img/structure/B7634274.png)
![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)
![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)